molecular formula C9H14Cl2N2 B6214324 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride CAS No. 2727074-25-9

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride

Cat. No.: B6214324
CAS No.: 2727074-25-9
M. Wt: 221.12 g/mol
InChI Key: LLNYZFGWNIUELB-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis and Tscherniac-Einhorn reaction are scaled up with careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound, which can be further utilized in different applications.

Scientific Research Applications

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride involves the reduction of 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid followed by the conversion of the resulting 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid hydrazide to the corresponding amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid", "hydrazine hydrate", "hydrochloric acid", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "1. 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid is dissolved in methanol.", "2. Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "3. The reaction mixture is quenched with water and extracted with diethyl ether.", "4. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid hydrazide.", "5. 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid hydrazide is dissolved in hydrochloric acid and the mixture is stirred at room temperature for several hours.", "6. The resulting amine is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "7. The diethyl ether is removed under reduced pressure to yield 1-methyl-2,3-dihydro-1H-indol-4-amine.", "8. 1-methyl-2,3-dihydro-1H-indol-4-amine is dissolved in hydrochloric acid and the mixture is stirred at room temperature for several hours.", "9. The resulting dihydrochloride salt is isolated by filtration and dried under vacuum." ] }

CAS No.

2727074-25-9

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

1-methyl-2,3-dihydroindol-4-amine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-4H,5-6,10H2,1H3;2*1H

InChI Key

LLNYZFGWNIUELB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CC=C21)N.Cl.Cl

Purity

95

Origin of Product

United States

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